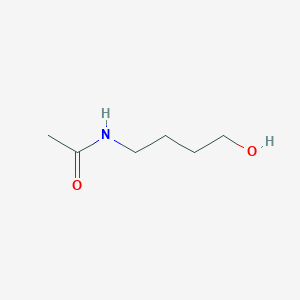

N-(4-Hydroxybutyl)acetamide

Description

Contextual Significance of the 4-Hydroxybutyl Amide Moiety in Chemical Biology

The 4-hydroxybutyl amide moiety present in N-(4-Hydroxybutyl)acetamide contains two key functional groups that are of fundamental importance in chemical biology: the amide linkage and the terminal hydroxyl group.

The amide bond is one of the most stable and prevalent functional groups in biochemistry, forming the backbone of peptides and proteins. nih.gov Its stability is due to resonance, which imparts a partial double-bond character to the C-N bond, making it planar and resistant to hydrolysis under physiological conditions. nih.gov In the context of designing bioactive molecules, the amide group is crucial as it can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capability allows molecules containing an amide moiety to form specific and stable interactions with biological macromolecules like enzymes and receptors.

Overview of Research Approaches for Derivatives and Related Compounds

While direct academic research on this compound is limited, the methodologies used to study its derivatives and related compounds provide a clear framework for its potential investigation. These approaches are standard in medicinal chemistry and chemical biology for exploring structure-activity relationships (SAR).

Synthesis and Derivatization: The synthesis of this compound would typically involve the acylation of 4-amino-1-butanol (B41920) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.com 4-amino-1-butanol itself is a known precursor for the neurotransmitter GABA and can be synthesized through various chemical routes or microbiological methods. wikipedia.orgchemicalbook.comgoogle.com

A primary research approach involves creating a library of derivatives to understand how structural modifications affect biological activity. For acetamides, this often includes:

Modification of the Acyl Group: Replacing the acetyl group with other acyl or aroyl groups to alter steric and electronic properties.

Modification of the Hydroxyl Group: Converting the hydroxyl group into an ether or ester to change polarity and hydrogen bonding capability.

Modification of the Amide N-H: Substitution on the amide nitrogen, although this would alter the class of the compound.

Studies on other acetamide (B32628) derivatives have successfully used such synthetic modifications to produce compounds with a range of biological activities. nih.govnih.gov

Structural and Analytical Characterization: Once synthesized, new compounds are rigorously characterized to confirm their structure and purity. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR and ¹³C NMR) to elucidate the carbon-hydrogen framework.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.net

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the amide and the O-H stretch of the alcohol.

Computational and Biological Evaluation: To investigate the potential of these molecules, researchers employ a combination of computational and experimental methods:

Computational Modeling: Molecular docking studies are used to predict how these compounds might bind to the active sites of specific proteins or enzymes. nih.gov This helps in rationalizing observed activities and guiding the design of more potent analogues.

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of a series of related compounds, researchers can determine which structural features are essential for their function. nih.govacs.org For instance, studies have shown that the steric and electronic effects of substituents on amides significantly influence their reactivity and biological interactions. rsc.org

In Vitro Assays: Synthesized compounds are tested in various in vitro assays to measure their biological effects, such as enzyme inhibition or antioxidant activity. nih.govresearchgate.net

These integrated approaches, from synthesis to biological testing, are fundamental to exploring the chemical space around a core scaffold like this compound and discovering new molecules with specific functions.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxybutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(9)7-4-2-3-5-8/h8H,2-5H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKOIWQNCSVBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577605 | |

| Record name | N-(4-Hydroxybutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75694-83-6 | |

| Record name | N-(4-Hydroxybutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Hydroxybutyl Acetamide and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Acetamide (B32628) Derivatives

The cornerstone of synthesizing N-(4-Hydroxybutyl)acetamide and its analogues is the formation of a stable amide linkage. This is typically achieved through the acylation of a primary amine. A prevalent and efficient method for this transformation is the N-acylation of 4-aminobutanol with an acetylating agent.

A straightforward and environmentally conscious approach involves the reaction of 4-aminobutanol with acetic anhydride (B1165640) under catalyst-free conditions. This method is noted for its simplicity, mild reaction conditions, and ease of work-up. orientjchem.org The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobutanol on one of the carbonyl carbons of acetic anhydride, leading to the formation of the amide bond and acetic acid as a byproduct.

General Reaction Scheme:

While specific yields for this compound are not extensively reported in publicly available literature, similar reactions involving the acylation of amines and amino alcohols with acetic anhydride under catalyst-free conditions have been shown to produce high yields. orientjchem.org

Alternative strategies for acetamide formation that are broadly applicable include the use of acetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. ias.ac.in Catalytic methods employing various Lewis acids or other catalysts can also facilitate this transformation, sometimes under even milder conditions or with higher selectivity. orientjchem.orgnih.gov

Introduction and Modification of the Hydroxybutyl Chain for Research Purposes

The hydroxybutyl chain of this compound provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse range of analogues for research. The primary alcohol group is a key site for functionalization.

One common modification is the esterification of the hydroxyl group. This can be achieved by reacting this compound with an acyl chloride or a carboxylic acid under appropriate conditions. For instance, reaction with a specific acyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding ester derivative. google.com This strategy allows for the introduction of various functional groups, altering the compound's physical and chemical properties, such as lipophilicity and potential biological interactions.

Another approach to modify the hydroxybutyl chain involves its initial synthesis from precursors that already contain the desired modifications. For example, derivatives of 4-aminobutanol with substituents on the butyl chain could be used as starting materials for the N-acetylation reaction.

Advanced Synthetic Techniques for Labeled or Functionalized Analogues

For specialized research applications, such as in vivo imaging or metabolic studies, isotopically labeled or functionalized analogues of this compound are often required.

Isotopic Labeling: The introduction of stable or radioactive isotopes is a powerful tool for tracing the fate of molecules in biological systems. For this compound, labeling can be achieved by using isotopically enriched starting materials. For example, employing [¹³C]- or [¹⁴C]-labeled acetic anhydride in the acylation step would introduce a carbon isotope into the acetyl group. Similarly, a labeled version of 4-aminobutanol could be used to incorporate an isotopic marker into the hydroxybutyl chain. The synthesis of such labeled precursors is a specialized field, often involving multi-step sequences.

Radiolabeling for Imaging: For applications like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), radionuclides need to be incorporated. This often involves the synthesis of a prosthetic group containing the radioisotope, which is then attached to the molecule of interest. For this compound, a common strategy would be to functionalize the hydroxyl group with a chelating agent, such as DTPA. This chelator can then form a stable complex with a radiometal, for instance, Indium-111 (¹¹¹In), preparing the compound for in vivo imaging. mdpi.com

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds. rsc.orgnih.govst-andrews.ac.uk

| Spectroscopic Data | This compound |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Expected signals would include a singlet for the acetyl methyl protons, and multiplets for the methylene (B1212753) protons of the hydroxybutyl chain. The chemical shifts would be influenced by the adjacent functional groups (amide and hydroxyl). |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Expected signals would include a peak for the carbonyl carbon of the amide, a peak for the acetyl methyl carbon, and distinct peaks for the four carbons of the hydroxybutyl chain. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group. |

| MS (Mass Spectrometry) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Molecular Interactions and Biological Activities in Vitro Mechanistic Investigations

Ligand-Target Binding and Affinity Studies

Understanding the direct molecular interactions of N-(4-Hydroxybutyl)acetamide is the first step in characterizing its pharmacological profile.

Receptor Binding Profiles of N-(4-Hydroxybutyl) Metabolites

Once this compound is metabolized, its resulting chemical structures could interact with various receptors throughout the body. Identifying these metabolites and their binding affinities is crucial. A typical approach would involve:

Metabolite Identification: Incubating this compound with liver microsomes or other metabolic systems to generate its metabolites. The structures of these metabolites would then be identified using techniques like mass spectrometry and nuclear magnetic resonance.

Receptor Screening: The parent compound and its identified metabolites would be screened against a broad panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Affinity Determination: For any significant interactions observed, quantitative binding assays would be performed to determine the binding affinity (typically expressed as Kᵢ or IC₅₀ values).

A hypothetical data table for such an investigation might look like this:

Table 1: Hypothetical Receptor Binding Affinities of this compound and its Metabolites

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

| This compound | Opioid Receptor (μ) | >10,000 |

| Metabolite A (e.g., 4-aminobutanol) | GABAₐ Receptor | 5,200 |

| Metabolite B (e.g., Acetyl-4-aminobutanol) | Cannabinoid Receptor (CB1) | 8,500 |

This data is purely illustrative and not based on experimental results.

Enzyme Inhibition Mechanisms

This compound could potentially act as an inhibitor of various enzymes. Investigating this is key to understanding its potential therapeutic effects or toxicological profile. The necessary studies would include:

Enzyme Inhibition Screening: Testing the compound against a panel of clinically relevant enzymes (e.g., cyclooxygenases, cytochrome P450 enzymes, kinases).

Mechanism of Inhibition Studies: For any enzymes that are significantly inhibited, further kinetic studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

The results of such studies could be summarized in a table:

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ (µM) | Mechanism of Inhibition |

| Cyclooxygenase-2 (COX-2) | 150 | Competitive |

| Cytochrome P450 2D6 (CYP2D6) | >200 | Not Determined |

| Fatty Acid Amide Hydrolase (FAAH) | 75 | Non-competitive |

This data is purely illustrative and not based on experimental results.

Cellular Pathway Modulation Studies

Beyond direct binding and inhibition, it is important to understand how this compound affects the complex signaling networks within cells.

Investigation of Molecular Targets and Signaling Cascades

This involves treating cultured cells with the compound and observing the downstream effects on cellular signaling. Key experimental approaches include:

Phospho-protein arrays and Western Blotting: To identify which signaling proteins are activated or deactivated in the presence of the compound. This can provide insights into the pathways being modulated (e.g., MAPK/ERK pathway, PI3K/Akt pathway).

Gene Expression Analysis: Using techniques like qPCR or RNA-sequencing to determine how the compound alters the expression of specific genes, which can point to the activation or repression of certain transcription factors and cellular programs.

A summary of findings might be presented as follows:

Table 3: Hypothetical Effects of this compound on Cellular Signaling Pathways in a Cell Line

| Signaling Pathway | Key Protein Analyzed | Observed Effect |

| MAPK/ERK Pathway | p-ERK | No significant change |

| NF-κB Pathway | p-NF-κB | 2.5-fold decrease |

| PI3K/Akt Pathway | p-Akt | No significant change |

This data is purely illustrative and not based on experimental results.

Structure Activity Relationship Sar and Structural Modification Studies

Rational Design of N-(4-Hydroxybutyl)acetamide Analogues for Biological Probes

The rational design of novel compounds often involves modifying a core scaffold to enhance biological activity or to develop probes for studying biological systems. nih.gov In the context of acetamide (B32628) derivatives, research has demonstrated that N,N-disubstitution on the terminal acetamide can be a fruitful strategy for creating diverse chemical moieties without compromising binding affinity to biological targets. nih.govwustl.edu This suggests that analogues of this compound could be rationally designed by introducing various substituents on the nitrogen atom or by modifying the acetyl group.

For instance, in the development of ligands for the translocator protein (TSPO), a pyrazolopyrimidine scaffold with an N-acetamide group was systematically modified. nih.govwustl.edu This approach allowed for the introduction of different chemical groups, leading to the discovery of novel probes with significantly increased binding affinity and suitable lipophilicity. nih.govwustl.edu This principle could be applied to this compound, where modifications to the acetamide nitrogen could be explored to modulate its interaction with potential biological targets.

Furthermore, the design of fluorescent probes often utilizes the acetamide functional group. The versatility of the amide bond allows for the straightforward synthesis of compounds with desired photophysical properties. nih.gov By analogy, this compound could serve as a foundational structure for creating fluorescent probes, where the hydroxybutyl group could be further functionalized or the acetamide moiety linked to a fluorophore.

The following table summarizes the inhibitory concentrations of various rationally designed acetamide derivatives against different targets, illustrating the impact of structural modifications on biological activity.

Table 1: Inhibitory Activity of Various Acetamide Derivatives

| Compound Class | Target | Key Structural Feature | IC50 (µM) |

|---|---|---|---|

| Thioxothiazolidinyl-acetamides | Urease | Varied substitutions on the thioxothiazolidine and acetamide moieties | 1.473–9.274 researchgate.net |

| Acetamide-based Heme Oxygenase-1 Inhibitors | Heme Oxygenase-1 (HO-1) | Amide function in the central connecting chain | 0.27 - 28.8 nih.gov |

| Substituted Acetamide Derivatives | Butyrylcholinesterase (BChE) | Varied substitutions on the acetamide scaffold | 3.94 nih.gov |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Factor VIIa | Electron-withdrawing substitutions on the benzene (B151609) ring | - |

Note: The table presents data from studies on various acetamide derivatives, not this compound itself, to illustrate the principles of rational design.

Influence of Hydroxybutyl Moiety Modifications on Molecular Interactions

The hydroxybutyl moiety in this compound is a critical determinant of its physicochemical properties and potential molecular interactions. The length and nature of the alkyl chain, as well as the presence and position of the hydroxyl group, can significantly influence a molecule's lipophilicity, steric profile, and ability to form hydrogen bonds. nih.gov

Studies on N-alkyl and N-cycloalkyl fluoroacetamides have shown that the lipophilicity, shape, and bulkiness of the alkyl substituent are major factors influencing their biological activity. nih.gov This suggests that modifications to the butyl chain of this compound, such as altering its length (e.g., to a hydroxypropyl or hydroxypentyl chain) or introducing branching, would likely have a profound impact on its interactions with biological macromolecules.

The hydroxyl group itself is a key functional group capable of forming hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. archivepp.com Research on hydroxylated and prenylated xanthones as antitumor agents revealed that the position and number of hydroxyl groups substantially influenced their anti-proliferative activity. researchgate.net In the case of this compound, the terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within a binding site. Modifications such as esterification or etherification of this hydroxyl group would abolish its hydrogen-bonding donor capability and increase lipophilicity, thereby altering its biological profile.

The following interactive table illustrates how modifications to substituents, including those similar to the hydroxybutyl moiety, affect the inhibitory concentration (IC50) of various acetamide derivatives.

Table 2: Impact of Substituent Modifications on the IC50 of Acetamide Derivatives

| Compound Series | Modification | Resulting IC50 Range (µM) | Reference |

|---|---|---|---|

| Thioxothiazolidinyl-acetamides | Varied R1 and R2 substitutions | 1.473–9.274 | researchgate.net |

| Acetamide-based HO-1 Inhibitors | Insertion of an amide function | 0.27 to 28.8 | nih.gov |

| Substituted Acetamide Derivatives for BChE | Varied substitutions | 3.94 (most potent) | nih.gov |

This table is based on data from analogous compounds and is intended to show the general effect of structural modifications.

Theoretical Approaches to SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These theoretical approaches are invaluable for understanding the SAR of a series of compounds and for designing new molecules with enhanced activity.

For a compound like this compound, a QSAR study would typically involve calculating various molecular descriptors. These can include:

Lipophilicity descriptors: such as ClogP, which quantifies the molecule's hydrophobicity and can influence its ability to cross cell membranes. nih.gov

Steric parameters: like Taft steric parameters (Es) and Verloop sterimol parameters (B5, L), which describe the size and shape of substituents. nih.gov

Electronic descriptors: such as electron densities and superdelocalizabilities, which can indicate the reactivity of different parts of the molecule. nih.gov

A QSAR study on N-substituted fluoroacetamides identified lipophilicity, shape, and bulkiness of the alkyl substituents, as well as charges on the amide moiety, as the main factors influencing their acute toxicity. nih.gov Similarly, a QSAR analysis of this compound and its analogues would likely reveal the importance of the hydroxybutyl chain's properties and the electronic nature of the acetamide group.

Molecular docking simulations are another powerful theoretical tool. These methods predict the preferred orientation of a molecule when bound to a target protein, providing insights into key binding interactions. archivepp.comresearchgate.net For example, docking studies of thioxothiazolidinyl-acetamide derivatives as urease inhibitors helped to rationalize their inhibitory activity by showing how they interact with the enzyme's active site. researchgate.netresearchgate.net A similar approach for this compound could identify potential binding modes and guide the design of more potent analogues.

The following table lists some of the common descriptors used in QSAR studies of acetamide-like compounds.

Table 3: Common Descriptors in QSAR Studies of Acetamide Analogues

| Descriptor Type | Example Descriptors | Significance | Reference |

|---|---|---|---|

| Lipophilicity | ClogP, Molecular Lipophilic Potential (MLP) | Membrane permeability, hydrophobic interactions | nih.gov |

| Steric | Taft steric parameters (Es), Verloop sterimol (B5, L) | Molecular shape and size, fit in binding pocket | nih.gov |

| Electronic | Electron densities, Superdelocalizabilities | Reactivity, electrostatic interactions | nih.gov |

| Topological | Molecular connectivity indices | Overall molecular structure and branching | - |

This table provides examples of descriptors used in theoretical SAR studies of compounds analogous to this compound.

Computational Chemistry and Cheminformatics in N 4 Hydroxybutyl Acetamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as N-(4-Hydroxybutyl)acetamide, and a macromolecular target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method evaluates the binding affinity by calculating a docking score, which estimates the free energy of binding. For this compound, docking could be used to screen potential protein targets or to understand its binding mode within a known target's active site. The hydroxyl (-OH) and amide (-NH-C=O) groups of the molecule are key functional groups capable of forming hydrogen bonds, which are critical for molecular recognition.

Research on other N-substituted acetamide (B32628) derivatives illustrates this process. For instance, various acetamide compounds have been docked against enzymes implicated in neurodegenerative diseases or against receptors like the P2Y14 receptor to identify them as potential antagonists. nih.govacs.orgresearchgate.net These studies typically reveal key amino acid residues that interact with the ligand through hydrogen bonds and hydrophobic interactions. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, simulating the movements and conformational changes of atoms. An MD simulation starting from a docked pose can assess the stability of the predicted binding mode and provide a more refined calculation of binding free energy. For this compound, an MD simulation could reveal how water molecules mediate interactions in the binding pocket and how the flexible butyl chain adapts its conformation to fit optimally within the target site. Simulations on N-methylacetamide in water have shown how the surrounding solvent molecules influence the molecule's vibrational modes, a level of detail crucial for understanding its behavior in a biological environment. aip.org

| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Interaction Types | Reference |

|---|---|---|---|---|

| N-Substituted Acetamides | P2Y14 Receptor | Arg256, Asn280 | Hydrogen Bonding, Pi-Pi Stacking | nih.govacs.org |

| Acetamide-Sulfonamides | Urease | His246, Asp360 | Hydrogen Bonding, Metal Coordination (Ni ions) | mdpi.com |

| Thiazolyl Acetamides | COX-II Enzyme | Ser353, Trp387 | Hydrogen Bonding | archivepp.com |

| Thio-Acetamides | β-secretase (BACE-1) | Asp32, Gly230 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and chemical reactivity. tandfonline.com For this compound, these calculations can determine optimized molecular geometry, electron distribution, and frontier molecular orbitals.

Key parameters derived from quantum chemical calculations include:

Optimized Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, confirming the most stable three-dimensional conformation of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, it would highlight the electron-rich regions (negative potential) around the carbonyl oxygen and hydroxyl oxygen, which are likely sites for electrophilic attack or hydrogen bond acceptance. The electron-deficient region (positive potential) would be near the amide and hydroxyl hydrogens, indicating sites for nucleophilic attack or hydrogen bond donation.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov For this compound, NBO could quantify the delocalization of electron density from the nitrogen lone pair to the carbonyl group, which gives the amide bond its partial double-bond character.

Studies on various acetamide derivatives have successfully used these methods to correlate electronic structure with observed biological activity. researchgate.netresearchgate.net

| Calculated Property | Typical Value (Example) | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. | researchgate.net |

| LUMO Energy | -1.0 eV | Indicates electron-accepting capability. | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Correlates with chemical reactivity and stability. | nih.gov |

| Dipole Moment | ~3-5 Debye | Measures molecular polarity, affecting solubility and binding. | nih.gov |

Predictive Modeling of Metabolic Pathways and Product Formation

Predicting the metabolic fate of a compound is a critical aspect of drug discovery and chemical safety assessment. Computational models can predict the sites of metabolism (SOMs) on a molecule and the potential products formed by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

For this compound, these models would analyze the molecule's structure to identify atoms most susceptible to enzymatic modification. Potential metabolic reactions include:

Oxidation: The terminal hydroxyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid. The carbon atoms on the butyl chain, particularly those adjacent to the amide or hydroxyl group (α-carbons), are also potential sites for hydroxylation.

Amide Hydrolysis: The amide bond could be cleaved by amidase enzymes to yield 4-aminobutan-1-ol and acetic acid.

Conjugation: The hydroxyl group is a prime site for Phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure:

Physicochemical Properties: Such as logP (lipophilicity), molecular weight, and topological polar surface area (TPSA). nih.gov

Electronic Descriptors: Derived from quantum chemical calculations, like HOMO/LUMO energies or partial atomic charges.

Topological/Structural Descriptors: That describe molecular size, shape, and branching.

Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines and random forests, are then used to create an equation that correlates the descriptors with the observed activity. frontiersin.orgnih.gov For this compound, a QSAR study could help optimize its structure to enhance a desired biological activity by suggesting modifications that would favorably alter key descriptors. For example, a model might indicate that increasing lipophilicity or adding a hydrogen bond donor at a specific position could improve potency.

| Descriptor Type | Descriptor Name | Property Encoded | Reference |

|---|---|---|---|

| Hydrophobicity | logP | Octanol-water partition coefficient, relates to membrane permeability. | nih.gov |

| Electronic | Dipole Moment | Molecular polarity and charge distribution. | nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms, relates to transport properties. | nih.gov |

| Constitutional | Molecular Weight (MW) | Size of the molecule. | nih.gov |

| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and kinetic stability. | nih.gov |

Advanced Analytical Methodologies for N 4 Hydroxybutyl Acetamide Research

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating N-(4-Hydroxybutyl)acetamide from impurities, starting materials (such as 4-amino-1-butanol (B41920) and acetic anhydride), and byproducts of its synthesis. These methods are essential for assessing the purity of the compound and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of polar, non-volatile compounds like this compound. Given its hydroxyl and amide functional groups, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

Method Principles and Hypothetical Application: A typical RP-HPLC system would utilize a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. For this compound, a gradient elution would likely be employed, starting with a high percentage of aqueous solvent (e.g., water with a pH modifier like formic acid or phosphate (B84403) buffer to ensure peak shape and reproducibility) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This gradient would effectively elute impurities with different polarities before and after the main compound.

Detection would most commonly be achieved using a UV detector. Although the acetamide (B32628) group has a weak chromophore, it absorbs light at low wavelengths (around 200-210 nm). For higher sensitivity and specificity, especially at low concentrations, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used. Method validation would be performed according to ICH guidelines, establishing parameters for linearity, accuracy, precision, specificity, and robustness.

Table 7.1.1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization, can be analyzed by GC, although derivatization is often required for compounds with polar functional groups (-OH and -NH) to improve peak shape and thermal stability.

Method Principles and Hypothetical Application: For direct analysis, a polar capillary column (e.g., a wax-type or a 624-type column) would be necessary to achieve good peak symmetry. However, the active hydrogen on the hydroxyl and amide groups can lead to peak tailing. To mitigate this, a derivatization step is common. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens to form more volatile and less polar trimethylsilyl (B98337) (TMS) derivatives.

The derivatized sample would be injected into the GC, where it is vaporized and separated on the column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) would provide good sensitivity for quantification, while a Mass Spectrometer (GC-MS) would offer definitive identification based on the fragmentation pattern of the derivatized compound.

Spectrometric Characterization Methods for Structural Elucidation

Spectrometric methods are indispensable for confirming the molecular structure of this compound. Mass spectrometry provides information on the molecular weight and elemental composition, while NMR spectroscopy elucidates the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides highly specific detection.

Method Principles and Hypothetical Application: Using electron ionization (EI) in GC-MS, this compound (molecular weight: 131.17 g/mol ) would produce a molecular ion peak (M+) at m/z 131. The fragmentation pattern would be characteristic of its structure. Key fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. Expected fragments would include ions corresponding to the loss of water (m/z 113), the loss of the acetyl group, and cleavage of the butyl chain.

With a soft ionization technique like electrospray ionization (ESI) in LC-MS, the protonated molecule [M+H]+ would be observed at m/z 132 in positive ion mode. Tandem MS (MS/MS) experiments on this precursor ion would be performed to generate characteristic fragment ions for structural confirmation and for developing sensitive quantitative methods.

Table 7.2.1: Predicted Key Mass Fragments for this compound

| Ion | Predicted m/z | Possible Origin |

|---|---|---|

| [M+H]⁺ | 132 | Protonated molecule (ESI) |

| [M]⁺ | 131 | Molecular ion (EI) |

| [M-H₂O]⁺ | 113 | Loss of water from the hydroxyl group |

| [C₄H₁₀NO]⁺ | 88 | Cleavage of the acetyl group |

| [C₂H₄NO]⁺ | 58 | McLafferty rearrangement product |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

Method Principles and Hypothetical Application: The ¹H NMR spectrum would show distinct signals for each unique proton environment. The methyl protons of the acetyl group would appear as a singlet around 2.0 ppm. The four methylene (B1212753) groups of the butyl chain would appear as multiplets between approximately 1.5 and 3.6 ppm. The proton on the nitrogen (N-H) would likely appear as a broad triplet, and the proton on the oxygen (O-H) as a broad singlet, with chemical shifts that are dependent on solvent and concentration.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (around 170-175 ppm), while the methyl carbon would be the most upfield (around 20-25 ppm). The four methylene carbons would have chemical shifts in the range of 25-65 ppm.

Table 7.2.2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Atom Position (HO-C⁴H₂-C³H₂-C²H₂-C¹H₂-NH-C=O-C⁵H₃) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C⁵-H₃ | ~2.0 (s, 3H) | ~23 |

| C¹-H₂ | ~3.3 (q, 2H) | ~40 |

| C²-H₂ | ~1.6 (m, 2H) | ~26 |

| C³-H₂ | ~1.7 (m, 2H) | ~30 |

| C⁴-H₂ | ~3.7 (t, 2H) | ~62 |

| N-H | ~5.8 (br t, 1H) | - |

| O-H | Variable (br s, 1H) | - |

| C=O | - | ~172 |

Method Development for Detection in Complex Biological Matrices

Detecting and quantifying this compound in biological matrices like plasma, urine, or tissue homogenates requires robust methods that can separate the analyte from a multitude of endogenous components. This is critical for pharmacokinetic or metabolomic studies.

Method Principles and Hypothetical Application: The standard approach for bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique combines the superior separation power of HPLC with the high sensitivity and specificity of triple quadrupole mass spectrometry.

A typical workflow would involve:

Sample Preparation: To remove proteins and other interfering substances, a sample preparation step is crucial. This could involve protein precipitation with a solvent like acetonitrile, liquid-liquid extraction (LLE) with a suitable organic solvent, or solid-phase extraction (SPE) using a cartridge that selectively retains the analyte. An internal standard (ideally a stable isotope-labeled version of the analyte, e.g., this compound-d3) would be added at the beginning of this process to correct for extraction variability and matrix effects.

LC Separation: A fast LC gradient using a C18 column would be developed to separate the analyte from matrix components in a short run time (e.g., 2-5 minutes).

MS/MS Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to select the precursor ion of this compound ([M+H]⁺ at m/z 132) and then monitor for one or two of its specific fragment ions. This highly selective detection method minimizes interference from the complex biological matrix, allowing for accurate quantification even at very low concentrations. The method would be fully validated for accuracy, precision, linearity, and stability in the specific biological matrix being studied.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Hydroxybutyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amidation of 4-hydroxybutylamine with acetyl chloride or acetic anhydride under controlled conditions. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature : Maintain 0–5°C during acetyl group introduction to minimize side reactions .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 1.6–1.8 ppm (methylene groups) and δ 2.0 ppm (acetyl methyl) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 160.1 .

- HPLC : Use a C18 column (methanol/water, 70:30) with UV detection at 254 nm for purity assessment .

Q. How does the hydroxybutyl substituent affect the compound’s physicochemical properties compared to other alkyl acetamides?

- Methodological Answer :

- Solubility : The hydroxybutyl group increases hydrophilicity (logP ~0.5) compared to methyl (logP ~1.2) or ethyl (logP ~1.8) analogs, improving aqueous solubility for in vitro assays .

- Stability : The hydroxyl group may necessitate inert atmospheres during synthesis to prevent oxidation. Stability studies (TGA/DSC) under varying pH (2–9) and temperatures (25–40°C) are recommended .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in pharmacological models?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against COX-2 or LOX enzymes using fluorometric kits (e.g., Cayman Chemical) to assess anti-inflammatory potential .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and track accumulation in cancer cell lines (e.g., MCF-7) via scintillation counting .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or TNF-α, validated by SPR (surface plasmon resonance) .

Q. How should researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, A549) and independent labs .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., 4-hydroxybutyl → carboxylic acid derivatives) that may explain variability .

- Structural Analog Comparison : Test N-(4-Hydroxypropyl)acetamide and N-(4-Aminobutyl)acetamide to isolate the hydroxyl group’s role .

Q. What in silico and in vitro approaches are recommended for predicting and validating the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Prediction : Use software like MetaSite to simulate Phase I (oxidation) and Phase II (glucuronidation) metabolism .

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF analysis to detect hydroxylated or acetylated metabolites .

- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates (e.g., P450-Glo™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.